Cas no 87343-53-1 (1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1))
![1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1) structure](https://fr.kuujia.com/scimg/cas/87343-53-1x500.png)
87343-53-1 structure
Nom du produit:1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
Numéro CAS:87343-53-1
Le MF:C21H24N3O6S-.C16H36N+
Mégawatts:688.9605
CID:1878810
PubChem ID:22822019
1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1) Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Butanaminium, N,N,N-tributyl-, salt with (2S-(2alpha,5alpha,6beta(S*)))-6-((((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid (1:1)
- (2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate,tetrabutylazanium
- (S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan
- (S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
- ,5α
- ,6β
- DTXSID40236285
- DTXCID40158776
- 87343-53-1
- 1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2alpha,5alpha,6beta(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
- EINECS 289-313-3
- 1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
-
- Piscine à noyau: InChI=1S/C21H25N3O6S.C16H36N/c1-11(10-13(25)30-4)22-14(12-8-6-5-7-9-12)17(26)23-15-18(27)24-16(20(28)29)21(2,3)31-19(15)24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-10,14-16,19,22H,1-4H3,(H,23,26)(H,28,29);5-16H2,1-4H3/q;+1/p-1/b11-10+;/t14?,15-,16+,19-;/m1./s1
- La clé Inchi: BVWSBHZLYAPKJF-FIFSFEKOSA-M
- Sourire: CCCC[N+](CCCC)(CCCC)CCCC.CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-]
Propriétés calculées
- Qualité précise: 688.42335682Da
- Masse isotopique unique: 688.42335682Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 19
- Complexité: 903
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 153Ų
1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1) Littérature connexe
-
1. Back matter
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
87343-53-1 (1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)) Produits connexes
- 1093406-66-6(N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide)
- 852046-22-1(N-(3-chloro-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide)
- 1356577-86-0(L-2-Amino-3-thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3 -pyrrolin-3-yl)propanoic Acid Dihydrochloride)
- 2680704-81-6(8-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)
- 2680846-91-5(4-acetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid)
- 1197334-02-3(SDZ 205-557 hydrochloride)
- 1228898-39-2(2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile)
- 887212-51-3(3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl-1-2-(4-phenylpiperazin-1-yl)ethylurea)
- 2138426-64-7(3-Fluoro-5-[methyl(propan-2-yl)amino]pyridine-4-carbaldehyde)
- 15996-22-2(3,6-Methylene-2,5-piperazinedione)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
